1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile

Vue d'ensemble

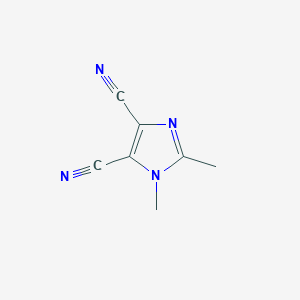

Description

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H6N4 It is a derivative of imidazole, featuring two methyl groups at the 1 and 2 positions and two cyano groups at the 4 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions can yield 4,5-disubstituted imidazoles . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve consistent results.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research has shown that imidazole derivatives exhibit promising antitumor properties. For instance, derivatives of 1,2-dimethyl-1H-imidazole-4,5-dicarbonitrile have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. The structural modifications of imidazole derivatives can enhance their biological activity against various cancer types.

Case Study: Synthesis and Testing

A study synthesized several imidazole derivatives, including this compound, and tested their efficacy against human cancer cell lines. The results indicated that these compounds exhibited significant inhibition of cell proliferation at micromolar concentrations, suggesting their potential as therapeutic agents in cancer treatment .

Organic Synthesis

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex structures.

Synthesis of Triazolo[4,5-d]pyrimidines

The compound has been utilized in the synthesis of triazolo[4,5-d]pyrimidine derivatives through cyclization reactions. This process involves the reaction of this compound with other reagents under reflux conditions to yield products with enhanced biological activities .

Materials Science

Potential in Energetic Materials

Recent studies have explored the use of this compound in the development of energetic materials. Its high nitrogen content makes it suitable for applications in explosives and propellants.

Case Study: Thermal Stability and Performance

Research on related compounds indicates that derivatives like 2,2'-azobis(1H-imidazole-4,5-dicarbonitrile) possess high thermal stability and energy output upon decomposition. These properties suggest that imidazole-based compounds could be engineered for use in pyrotechnics or as oxidizers in combustion processes .

Pharmaceutical Applications

Cocrystal Formation

In the pharmaceutical field, this compound has been investigated for its ability to form cocrystals with active pharmaceutical ingredients (APIs). This property can enhance solubility and bioavailability.

Case Study: Cocrystallization with APIs

A study demonstrated that cocrystals formed from this compound and selected APIs exhibited improved dissolution rates compared to the APIs alone. This finding highlights the potential for using this compound to optimize drug formulations .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Significant inhibition of cancer cell proliferation |

| Organic Synthesis | Building block for complex molecules | Synthesis of triazolo[4,5-d]pyrimidine derivatives |

| Materials Science | Development of energetic materials | High thermal stability and energy output |

| Pharmaceutical Applications | Cocrystal formation with APIs | Enhanced solubility and bioavailability |

Mécanisme D'action

The mechanism of action of 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the imidazole ring play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dimethylimidazole: Lacks the cyano groups, making it less reactive in certain chemical reactions.

1H-Imidazole-4,5-dicarbonitrile: Lacks the methyl groups, which affects its steric and electronic properties.

3-Nitro-1,2,4-triazole: Another heterocyclic compound with different functional groups and reactivity.

Uniqueness

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct reactivity and potential applications. Its structural features make it a versatile compound for various synthetic and research purposes.

Activité Biologique

Overview

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile (CAS: 61053-16-5) is a heterocyclic organic compound characterized by two methyl groups and two cyano groups attached to the imidazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Synthesis

This compound can be synthesized through various methods. A common approach involves the cyclization of amido-nitriles under specific conditions. For example, the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate can yield this compound efficiently. Other methods include:

- Microwave-assisted synthesis : This method enhances yield and purity by optimizing reaction conditions.

- Reflux conditions : Utilizing triethyl orthoformate or propionate in a solvent mixture can also produce desired derivatives effectively .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including drug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.24 μg/ml |

| Escherichia coli | 3.9 μg/ml |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

Research has highlighted its effectiveness against several cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .

The biological activity of this compound is attributed to its structural features. The cyano groups and the imidazole ring enhance its reactivity and ability to interact with biological targets:

- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor binding : It can bind to specific receptors, altering cell signaling pathways.

Understanding these interactions is crucial for elucidating the full pharmacological profile of this compound .

Case Studies

Several studies have investigated the biological activities of derivatives of this compound:

- Antibacterial Study : A study demonstrated that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

- Anticancer Research : Another study focused on the cytotoxic effects on human cancer cell lines, revealing significant reductions in cell viability at low concentrations.

Propriétés

IUPAC Name |

1,2-dimethylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-5-10-6(3-8)7(4-9)11(5)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCJYTVCMWZSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577393 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61053-16-5 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.